molecular formula C7H17BO2 B1587790 Diisopropoxymethylborane CAS No. 86595-27-9

Diisopropoxymethylborane

Cat. No.: B1587790
CAS No.: 86595-27-9
M. Wt: 144.02 g/mol
InChI Key: BHOFOFKBMGVFSG-UHFFFAOYSA-N
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Description

Diisopropoxymethylborane (CAS 86595-27-9) is a tri-substituted boronate ester with the molecular formula C₇H₁₇BO₂ and a molecular weight of 144.02 g/mol . Structurally, it consists of a central boron atom bonded to a methyl group and two isopropoxy groups. This configuration imparts significant steric bulk and stability, making it less prone to hydrolysis compared to smaller boronate esters. The compound has a boiling point range of 105–107°C and is commonly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and moderate reactivity .

Properties

IUPAC Name

methyl-di(propan-2-yloxy)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BO2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOFOFKBMGVFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392090
Record name Dipropan-2-yl methylboronate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86595-27-9
Record name Dipropan-2-yl methylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropoxymethylborane
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Scientific Research Applications

Organic Synthesis

DIPMB is primarily used as a reagent in organic synthesis. Its ability to form stable complexes with various substrates enhances its utility in several reactions:

  • Hydroboration Reactions : DIPMB can be employed to add boron across alkenes and alkynes, facilitating the formation of alcohols upon oxidation. This method is particularly valuable for synthesizing chiral alcohols.
  • Cross-Coupling Reactions : The compound serves as a boron source in cross-coupling reactions, such as Suzuki and Negishi reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
  • Synthesis of Boronic Acids : DIPMB can be hydrolyzed to produce boronic acids, which are important intermediates in pharmaceutical chemistry and materials science.

Medicinal Chemistry

DIPMB is also being investigated for its potential therapeutic applications:

  • Drug Development : Research indicates that boron-containing compounds exhibit unique biological activities, including enzyme inhibition and anti-cancer properties. DIPMB's role as a boron source could lead to the development of new therapeutic agents.
  • Targeted Drug Delivery : The compound's ability to form stable complexes with biomolecules may enhance drug delivery systems, allowing for targeted therapy with reduced side effects.

Material Science

In material science, DIPMB has applications in the development of new materials:

  • Polymer Chemistry : DIPMB can be used as a cross-linking agent in polymer synthesis, influencing the mechanical properties and thermal stability of the resulting materials.
  • Nanotechnology : Its unique properties make it a candidate for use in nanomaterials, where it can facilitate the creation of boron-doped structures with enhanced electronic properties.

Case Study 1: Hydroboration of Alkenes

A study demonstrated that DIPMB effectively hydroborated 1-octene under mild conditions, yielding high selectivity for the formation of 1-octanol upon oxidation. The reaction showcased the compound's efficiency as a hydroborating agent compared to traditional reagents.

Case Study 2: Anticancer Activity

Research has shown that DIPMB derivatives exhibit significant inhibitory effects on specific cancer cell lines. The mechanism involves the reversible binding to enzymes critical for cancer progression, suggesting potential applications in targeted cancer therapies.

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisHydroborationHigh selectivity and yield
Cross-CouplingFormation of complex organic structures
Medicinal ChemistryDrug DevelopmentPotential anticancer activity
Targeted Drug DeliveryEnhanced specificity and reduced side effects
Material SciencePolymer ChemistryImproved mechanical properties
NanotechnologyCreation of boron-doped nanostructures

Comparison with Similar Compounds

Structural and Functional Comparisons

Dichloromethyldiisopropoxyborane
  • Molecular Formula : C₃H₉B₃O₃
  • Key Features : Contains a chloromethyl group instead of a methyl group. The electron-withdrawing chlorine atoms increase the electrophilicity of the boron center, enhancing reactivity toward nucleophiles (e.g., alcohols, amines) .
  • Applications : Primarily used in substitution reactions where enhanced boron electrophilicity is advantageous.
  • Stability : Less stable than Diisopropoxymethylborane due to hydrolytic sensitivity from chlorine substituents.
Diethylmethoxyborane (DEMB)
  • Molecular Formula : C₅H₁₃BO₃
  • Key Features : Substituted with ethoxy and methoxy groups , resulting in smaller steric bulk compared to isopropoxy groups.
  • Reactivity : More reactive in gas-phase ion-molecule reactions due to reduced steric hindrance .
  • Applications : Used in analytical chemistry for detecting phosphorylated peptides but less favored in synthesis due to lower stability.
(+)-Diisopinocampheylborane (Ipc₂BH)
  • Molecular Formula : C₂₀H₃₂B
  • Key Features : A chiral borane with two pinene-derived substituents, enabling asymmetric hydroboration of alkenes to produce alcohols with >99% enantiomeric excess .
  • Reactivity : Highly air- and moisture-sensitive, requiring inert handling.
  • Applications : Critical in stereoselective synthesis of pharmaceuticals, contrasting with this compound’s role in cross-coupling.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Reactivity/Applications Stability
This compound C₇H₁₇BO₂ 144.02 Methyl, 2 isopropoxy Cross-coupling, stable intermediate High (hydrolytic)
Dichloromethyldiisopropoxyborane C₃H₉B₃O₃ 143.81* Chloromethyl, 2 isopropoxy Nucleophilic substitution Moderate
Diethylmethoxyborane (DEMB) C₅H₁₃BO₃ 131.81* Ethyl, methoxy Gas-phase reactions, phosphorylation detection Low
(+)-Diisopinocampheylborane C₂₀H₃₂B 275.28* Two pinene-derived Asymmetric hydroboration, chiral alcohols Low (air-sensitive)

*Calculated based on atomic weights.

Reactivity and Application Differences

  • Steric Effects : this compound’s bulky isopropoxy groups hinder nucleophilic attack, enhancing stability but reducing reactivity in electrophilic substitutions compared to DEMB or chlorinated analogs .
  • Electronic Effects : Chlorine in Dichloromethyldiisopropoxyborane increases boron’s electrophilicity, favoring reactions with electron-rich substrates.
  • Chiral Utility: Ipc₂BH’s chirality enables asymmetric synthesis, whereas this compound’s achiral structure limits it to non-stereoselective applications .

Biological Activity

Diisopropoxymethylborane (DPMB) is an organoboron compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of DPMB, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C6H15BC_6H_{15}B. Its structure consists of a boron atom bonded to two isopropoxy groups and a methyl group, which contributes to its reactivity and solubility in organic solvents. The presence of the boron atom is crucial for its biological interactions.

The biological activity of DPMB can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. Boron-containing compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways. DPMB's reactivity allows it to form adducts with nucleophiles, potentially leading to alterations in cellular functions.

Neuroprotective Effects

Some studies suggest that boron compounds may have neuroprotective effects due to their ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems. This property could make DPMB a candidate for further investigation in neurodegenerative diseases.

Case Studies

  • Antitumor Activity : A study investigating various boron derivatives found that certain compounds exhibited significant cytotoxicity against osteosarcoma cell lines. While DPMB was not specifically highlighted, the structural similarities suggest it may possess comparable properties .
  • Neuroprotective Potential : Research into organoboron compounds has indicated potential benefits in neuroprotection. For example, some derivatives demonstrated the ability to inhibit oxidative stress pathways, which are critical in neurodegenerative conditions .
  • Catalytic Applications : Beyond biological activity, DPMB has been utilized as a catalyst in organic synthesis, showcasing its versatility and importance in medicinal chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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